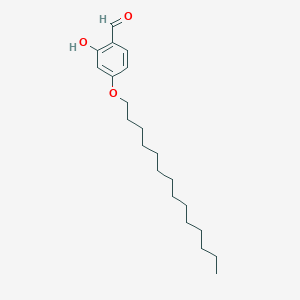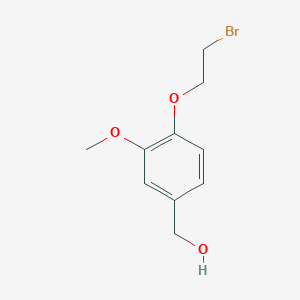![molecular formula C13H24O B14329547 Bicyclo[10.1.0]tridecan-1-ol CAS No. 110811-56-8](/img/structure/B14329547.png)
Bicyclo[10.1.0]tridecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1010]tridecan-1-ol is a unique organic compound characterized by its bicyclic structure It consists of a tridecane backbone with a hydroxyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[10.1.0]tridecan-1-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group. One common method includes the cyclization of a suitable precursor under specific conditions to form the bicyclic framework. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[10.1.0]tridecan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[10.1.0]tridecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bicyclo[10.1.0]tridecan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The pathways involved may include enzymatic reactions and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
cis-Bicyclo[10.1.0]tridecane: A stereoisomer with similar structural features but different spatial arrangement.
n-Tridecan-1-ol: A linear alcohol with a similar carbon chain length but lacking the bicyclic structure.
Uniqueness
Bicyclo[10.1.0]tridecan-1-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its linear and other cyclic counterparts. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Propiedades
Número CAS |
110811-56-8 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
bicyclo[10.1.0]tridecan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-10-8-6-4-2-1-3-5-7-9-12(13)11-13/h12,14H,1-11H2 |
Clave InChI |
COKXSDKPKBYDIG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2(CC2CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


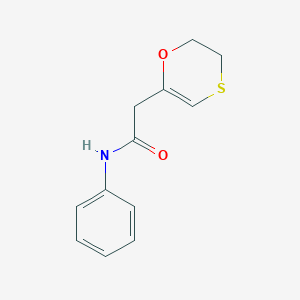
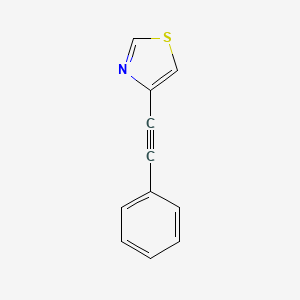
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
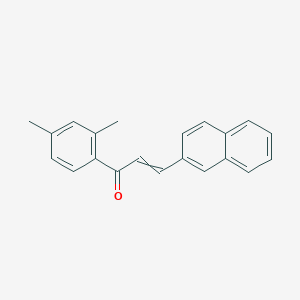
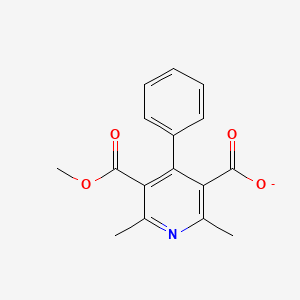
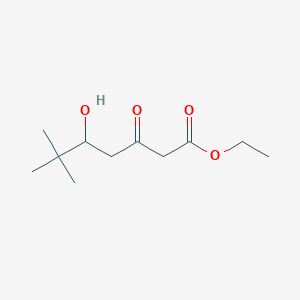
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
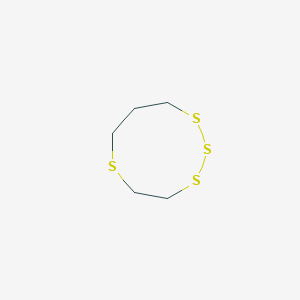
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
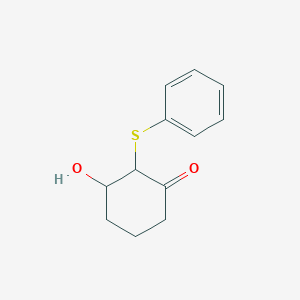
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
